Azido-PEG6-amine

Vue d'ensemble

Description

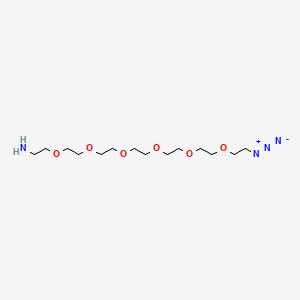

Azido-PEG6-amine is a heterobifunctional polyethylene glycol (PEG) derivative that contains both an azide group and an amine group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages through azide-alkyne cycloaddition reactions. The presence of the PEG spacer enhances its solubility in aqueous media, making it suitable for various biological and chemical applications .

Applications De Recherche Scientifique

Azido-PEG6-amine has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and materials through click chemistry.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.

Industry: Applied in the production of functionalized surfaces and materials for various industrial applications

Mécanisme D'action

Target of Action

Azido-PEG6-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the formation of stable triazole linkages through click chemistry .

Mode of Action

This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in the formation of a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . In the context of PROTACs, this system is exploited to selectively degrade target proteins . For ADCs, the compound is attached to an antibody which is then linked to a cytotoxin .

Pharmacokinetics

It is known that the compound iswater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility generally enhances the bioavailability of a compound.

Result of Action

The result of this compound’s action depends on its application. In the case of PROTACs, the result is the selective degradation of target proteins . For ADCs, the result is the delivery of a cytotoxin to a specific target, leading to cell death .

Analyse Biochimique

Biochemical Properties

Azido-PEG6-amine interacts with various biomolecules due to its reactive amino and azide groups . The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . The azide group, on the other hand, can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .

Cellular Effects

The cellular effects of this compound are primarily due to its ability to form stable linkages with other molecules. For instance, the azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property is widely used in the field of bioconjugation, where this compound can be used to link various biomolecules together .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with other molecules. The amino group in this compound can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form covalent bonds . Similarly, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . These reactions allow this compound to bind to and modify other biomolecules, influencing their properties and functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the reactions it undergoes. As a PEG linker, this compound is known for its stability and solubility in aqueous media

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its chemical properties. As a water-soluble PEG linker, this compound can be distributed in aqueous environments within the body

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG6-amine typically involves the following steps:

Monotosylation of PEG: The process begins with the selective monotosylation of linear, symmetrical PEG to introduce a tosyl group at one end.

Azide Introduction: The tosylated PEG is then reacted with sodium azide to replace the tosyl group with an azide group.

Amine Termination: The other end of the PEG chain is functionalized with an amine group either by reduction of the azide or by nucleophilic substitution using ammonia.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using techniques such as size exclusion chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Azido-PEG6-amine undergoes various chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.

Substitution: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as the catalyst system.

Reduction: Borontrifluoride diethyl etherate and sodium iodide are used for the reduction of azides to amines.

Substitution: Carboxylic acids, NHS esters, and carbonyl compounds are used for reactions with the amine group.

Major Products Formed

Triazoles: Formed from click chemistry reactions.

Amines: Formed from the reduction of azides.

Amides and Imines: Formed from substitution reactions involving the amine group

Comparaison Avec Des Composés Similaires

Similar Compounds

Azido-PEG4-amine: Similar to Azido-PEG6-amine but with a shorter PEG spacer.

Azido-PEG8-amine: Similar to this compound but with a longer PEG spacer.

Amino-PEG6-azide: Contains the same functional groups but with reversed positions of the azide and amine groups

Uniqueness

This compound is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for various applications. The presence of both azide and amine groups allows for versatile functionalization and bioconjugation, making it a valuable tool in chemical, biological, and medical research .

Propriétés

IUPAC Name |

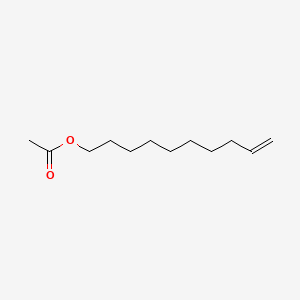

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQSTKKJKNUQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399240 | |

| Record name | Azido-PEG-amine (n=6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957486-82-7 | |

| Record name | Azido-PEG-amine (n=6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957486-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)